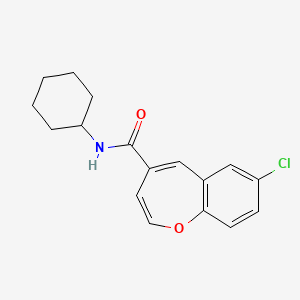

7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

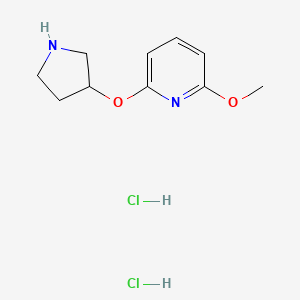

“7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains a benzoxepine ring, which is a type of heterocyclic compound . The “N-cyclohexyl” indicates that a cyclohexyl group is attached to the molecule via a nitrogen atom . The “7-chloro” and “4-carboxamide” denote the presence of a chlorine atom and a carboxamide group at the 7th and 4th positions of the benzoxepine ring, respectively .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzoxepine ring, a cyclohexyl group, a chlorine atom, and a carboxamide group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . Benzoxepin compounds can undergo a variety of reactions, including nucleophilic aromatic substitution reactions .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of CCR5 Antagonists : Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, which is structurally related to the compound . This synthesis involves a Claisen-type reaction and Suzuki−Miyaura reaction, highlighting the compound's utility in medicinal chemistry (Ikemoto et al., 2005).

Diels–Alder Reaction of 2-Pyrone-6-carboxamides : Noguchi et al. (1986) discussed the use of 2-pyrone-6-carboxamides in intramolecular Diels–Alder reactions to yield various fused 1,3-cyclohexadiene systems, demonstrating the compound's role in the synthesis of polycyclic compounds (Noguchi et al., 1986).

Preparation of Benzocaine-Modified Polymers : Uglea et al. (1993) explored the synthesis of benzocaine-modified maleic anhydride-cyclohexyl-1,3-dioxepin copolymer, indicating the potential medical applications of such polymers (Uglea et al., 1993).

Medicinal Chemistry and Drug Design

Antitumor Properties : Stevens et al. (1984) studied the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent, demonstrating the potential of related compounds in cancer treatment (Stevens et al., 1984).

Dopaminergic Activity : Pfeiffer et al. (1982) synthesized and evaluated 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as agonists of central and peripheral dopamine receptors, indicating the neurological applications of these compounds (Pfeiffer et al., 1982).

Polymer and Material Science

Synthesis of Aromatic Polyamides : Hsiao et al. (2000) discussed the synthesis and properties of ortho-linked polyamides, highlighting the incorporation of cyclohexane structures into polymers for improved thermal stability and solubility (Hsiao et al., 2000).

Properties of Carboxylate-Containing Polyamide : Ueyama et al. (1998) synthesized carboxylate-containing polyamides from 2,6-di(amino)benzoic acid and examined their calcium complexes. These findings have implications for biomineralization studies (Ueyama et al., 1998).

Propiedades

IUPAC Name |

7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c18-14-6-7-16-13(11-14)10-12(8-9-21-16)17(20)19-15-4-2-1-3-5-15/h6-11,15H,1-5H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKQYXMCJVYDFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)

![(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706818.png)

![ethyl 4-[(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2706819.png)

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2706822.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2706825.png)

![N-Tert-butyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2706829.png)

![2-imino-N-(3-methoxypropyl)-10-methyl-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2706834.png)